molecular formula C6H12O4S B3046770 Tetrahydro-2H-pyran-3-YL methanesulfonate CAS No. 129888-63-7

Tetrahydro-2H-pyran-3-YL methanesulfonate

Cat. No. B3046770
CAS RN: 129888-63-7
M. Wt: 180.22
InChI Key: ZKFXSGOGYHXYDT-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-yl Methanesulfonate is an intermediate in the synthesis of 3,4,5-Trimethoxy-2-nitro Acetophenone . This compound is used in the formation of photoresists and can be derived from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .


Synthesis Analysis

The synthesis of Tetrahydro-2H-pyran-4-yl Methanesulfonate involves the addition of MsCl to a DCM solution of tetrahydropyran-4-ol and triethylamine at -10°C . It is also an intermediate in the synthesis of 3,4,5-Trimethoxy-2-nitro Acetophenone .


Molecular Structure Analysis

The molecular formula of Tetrahydro-2H-pyran-4-yl Methanesulfonate is C6H12O4S . The molecular weight is 180.22 .


Chemical Reactions Analysis

Tetrahydro-2H-pyran-4-yl Methanesulfonate is an intermediate in the synthesis of 3,4,5-Trimethoxy-2-nitro Acetophenone . This compound is used to prepare substituted 4-alkyl-2 (1H)-quinazolinones as potential cardiotonics .


Physical And Chemical Properties Analysis

Tetrahydro-2H-pyran-4-yl Methanesulfonate has a molecular weight of 180.22 . It is stored at room temperature in an inert atmosphere . The compound is solid in physical form .

Scientific Research Applications

Catalytic Systems in Organic Synthesis

Tetrahydro-2H-pyran-3-YL methanesulfonate plays a significant role in catalytic systems for organic synthesis. Copper methanesulfonate–acetic acid, for instance, has been identified as a novel catalytic system for tetrahydropyranylation of alcohols and phenols, highlighting the importance of tetrahydro-2H-pyran derivatives in these reactions (Wang, Song, Gong, & Jiang, 2007). Similarly, ferrous methanesulfonate has shown efficiency in catalyzing the tetrahydropyranylation of various alcohols and phenols under solvent-free conditions (Wang, Song, Wan, & Zhao, 2011).

Organic Synthesis and Medicinal Chemistry

In the field of medicinal chemistry, derivatives of tetrahydro-2H-pyran are synthesized for various applications. For example, a hetero Diels−Alder-Biocatalysis approach was utilized for synthesizing a key intermediate for a protein kinase C inhibitor drug, demonstrating the compound's relevance in the development of therapeutic agents (Caille, Govindan, Junga, Lalonde, & Yao, 2002).

Development of Organocatalysts

Tetrahydro-2H-pyran derivatives are involved in the development of novel organocatalysts. For example, 1,3-Propanediaminium methanesulfonate, a nanoaliphatic ammonium salt, has been applied as an eco-friendly organocatalyst for synthesizing 2-amino-3-cyano-4H-pyran derivatives (Honarmand, Naeimi, & Zahedifar, 2017). This highlights the compound's role in green chemistry and sustainable synthesis methods.

Insecticidal Activity

Research has also been conducted on the synthesis and insecticidal activity of novel pyrazole methanesulfonates, a category that includes tetrahydro-2H-pyran derivatives. These compounds have been found to exhibit insecticidal activity, contributing to the development of new pesticides (Finkelstein & Strock, 1997).

Mechanism of Action

The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones, the so-called 1-oxatriene pathway .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

oxan-3-yl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-11(7,8)10-6-3-2-4-9-5-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFXSGOGYHXYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697048
Record name Oxan-3-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2H-pyran-3-YL methanesulfonate

CAS RN

129888-63-7
Record name Oxan-3-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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